N-(4-fluoro-2-iodophenyl)butanamide

Description

Molecular Structure and Classification

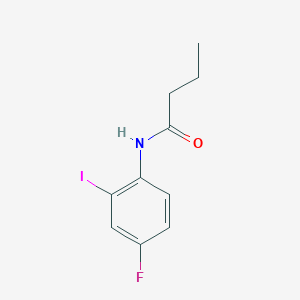

N-(4-Fluoro-2-iodophenyl)butanamide (CAS: 945362-96-9) is a halogenated aromatic amide with the molecular formula C₁₀H₁₁FINO and a molecular weight of 307.1 g/mol . Its structure comprises a butanamide group (-CO-NH-) attached to a para-fluoro and ortho-iodo-substituted benzene ring (Figure 1). The iodine atom occupies the 2-position , while fluorine resides at the 4-position of the aromatic ring. The nitrogen atom in the amide group adopts sp³ hybridization , and the carbonyl group (C=O) exhibits partial double-bond character due to resonance stabilization.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Aromatic substitution | 2-iodo, 4-fluoro (meta to iodine, para to fluorine) |

| Amide group | Secondary amide (N bonded to phenyl and butanoyl groups) |

| Halogen interactions | Iodine (C-I bond length: ~2.09 Å), Fluorine (C-F bond length: ~1.35 Å) |

The compound belongs to the organoiodine and organofluorine chemical classes, characterized by direct carbon-halogen bonds. Its bifunctional halogenation makes it a valuable intermediate in cross-coupling reactions, leveraging iodine’s polarizability (atomic radius: 1.39 Å) and fluorine’s electronegativity (3.98 Pauling scale).

Historical Context in Halogenated Aromatic Chemistry

The synthesis of halogenated aromatics like this compound builds on 20th-century advancements in electrophilic aromatic substitution and Ullmann-type couplings . Early methods for iodination, such as the Gattermann reaction , faced limitations in regioselectivity for iodine. Modern approaches employ N-iodosuccinimide (NIS) under acidic conditions to achieve ortho/para-directing effects, while fluorination often uses Balz-Schiemann reactions or electrophilic fluorinating agents (e.g., Selectfluor).

The compound’s structure reflects two trends in synthetic chemistry:

Significance in Organofluorine and Organoiodine Chemistry

This compound exemplifies the synergy between fluorine and iodine in medicinal and materials chemistry:

Organofluorine Contributions

Organoiodine Contributions

- Cross-coupling versatility : The C-I bond undergoes Stille , Suzuki , or Ullmann couplings to form biaryl structures, a cornerstone of drug discovery.

- Radiotracer potential : Iodine-123/124 isotopes could enable positron emission tomography (PET) imaging, as demonstrated in related iodinated guanidines.

Table 2: Comparative Halogen Properties

| Property | Fluorine | Iodine |

|---|---|---|

| Bond dissociation energy (C-X) | 115 kcal/mol | 57.6 kcal/mol |

| Common roles | Metabolic blocker, H-bond acceptor | Leaving group, radiolabel |

The compound’s dual functionality positions it as a scaffold for multi-target pharmaceuticals and advanced materials , such as liquid crystals or non-linear optical (NLO) materials. Its synthesis, often via acyl chloride intermediates (e.g., butanoyl chloride + 4-fluoro-2-iodoaniline), underscores the interplay of halogen chemistry in modern organic synthesis.

Properties

Molecular Formula |

C10H11FINO |

|---|---|

Molecular Weight |

307.1 g/mol |

IUPAC Name |

N-(4-fluoro-2-iodophenyl)butanamide |

InChI |

InChI=1S/C10H11FINO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

MJTNIEXQQWEKNR-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)F)I |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)F)I |

Origin of Product |

United States |

Scientific Research Applications

N-(4-fluoro-2-iodophenyl)butanamide is a compound of increasing interest in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, synthesizing insights from various studies and data sources.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenylacetamide can act against various cancer cell lines, suggesting that modifications to the butanamide structure might enhance its efficacy against tumors .

Antitubercular Agents

There is growing interest in the use of similar compounds as potential antitubercular agents. A study on N-phenylacetamide derivatives demonstrated potent activity against Mycobacterium tuberculosis, indicating that the incorporation of halogens like fluorine and iodine could enhance antimicrobial properties .

Neurological Applications

Given the structural similarities to known neuroactive compounds, this compound could be explored for its effects on neurotransmitter systems, particularly in relation to NMDA receptors, which are implicated in neurodegenerative diseases . The modulation of these receptors may provide therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Anticancer Screening

In a comprehensive screening program by the National Cancer Institute (NCI), various derivatives of butanamide structures were evaluated for their anticancer potential. Compounds with similar substitutions showed promising results, with some exhibiting significant inhibition rates against multiple cancer cell lines .

Case Study 2: Antitubercular Efficacy

A series of phenoxy-N-phenylacetamide compounds were synthesized and tested for their antitubercular activities. The most potent derivative displayed a minimum inhibitory concentration (MIC) comparable to established antitubercular drugs, supporting further exploration into halogenated derivatives like this compound .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound shares structural motifs with several halogenated phenylamides (Figure 1):

Key Observations :

- Halogen Position: The para-fluoro and ortho-iodo arrangement in the target compound distinguishes it from analogs like N-(5-Fluoro-2-iodophenyl)acetamide, where fluorine is at the meta position.

- Amide Chain Length : The butanamide chain (four-carbon backbone) may enhance lipophilicity compared to shorter acetamide analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide), influencing membrane permeability and metabolic stability .

Physicochemical Properties

While direct data on N-(4-fluoro-2-iodophenyl)butanamide are sparse, inferences can be drawn from analogs:

- Solubility : The iodine substituent’s large atomic radius and polarizability may reduce aqueous solubility compared to chloro- or fluoro-only analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide). Conversely, the butanamide chain could increase solubility in organic solvents .

- Stability : Iodo-substituted aromatics are generally less stable under harsh conditions (e.g., strong acids/bases) compared to fluoro or chloro derivatives, necessitating careful handling during synthesis .

Preparation Methods

Acylation of 4-Fluoro-2-Iodoaniline with Butanoyl Chloride

The most direct method involves reacting 4-fluoro-2-iodoaniline with butanoyl chloride in the presence of a base. This approach mirrors procedures for analogous 2-iodoanilides described in the literature.

Procedure :

-

4-Fluoro-2-iodoaniline (2 mmol) is dissolved in dry tetrahydrofuran (THF, 10 mL).

-

Butanoyl chloride (2.4 mmol) is added dropwise at room temperature under inert atmosphere.

-

The mixture is stirred for 12 hours, after which ethyl acetate is added.

-

The organic layer is washed sequentially with saturated NaHCO₃, brine, and 2N HCl.

-

Purification via silica gel chromatography (ethyl acetate/hexanes gradient) yields the product.

Key Parameters :

Coupling Agent-Mediated Synthesis

For cases where acyl chlorides are unstable, carbodiimide-based coupling agents (e.g., HATU, EDCl) enable amide bond formation between butanoic acid and 4-fluoro-2-iodoaniline . This method is adapted from protocols for structurally related amides.

Procedure :

-

Butanoic acid (1 eq) and HATU (1.1 eq) are dissolved in dichloromethane (DCM).

-

4-Fluoro-2-iodoaniline (1 eq) and triethylamine (2 eq) are added.

-

The reaction is stirred at room temperature for 20 hours.

-

The crude product is purified via recrystallization or chromatography.

Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Suitable for acid-sensitive substrates.

Solvent Optimization in Acylation Reactions

Patent literature highlights the role of C3–C5 alcohols (e.g., isopropanol) in improving reaction efficiency and reducing byproducts.

Procedure :

-

4-Fluoro-2-iodoaniline and butanoyl chloride are combined in isopropanol .

-

Triethylamine (1.2 eq) is added as a base.

-

The mixture is refluxed for 6–8 hours.

Outcomes :

-

Yield : >70% with total impurities <1% in analogous reactions.

-

Solvent Impact : Polar protic solvents enhance nucleophilicity of the aniline.

Comparative Analysis of Methods

Critical Considerations in Synthesis

Purification Challenges

-

Byproducts : Unreacted acyl chloride or dimerization products may form.

-

Solutions : Sequential acidic and basic washes remove unreacted aniline and acyl chloride. Silica gel chromatography resolves closely eluting impurities.

Scalability and Industrial Relevance

The alcohol-mediated method (Section 1.3) is favored for large-scale synthesis due to:

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine and iodine environments) and amide linkage integrity .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the butanamide structure.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry for purity assessment and molecular ion confirmation .

How does the reactivity of this compound vary under acidic versus basic conditions?

Q. Basic Research Focus

- Acidic Conditions : Hydrolysis of the amide bond may occur, requiring stability testing at pH 1–3 (simulated gastric fluid).

- Basic Conditions : Potential dehalogenation (iodine loss) at pH >10, necessitating controlled reaction environments .

Methodological Insight : - Perform kinetic studies using UV-Vis spectroscopy to monitor degradation rates.

- Compare with analogs (e.g., chloro- or bromophenyl derivatives) to assess substituent effects on stability .

What computational approaches can predict the biological targets of this compound?

Q. Advanced Research Focus

- Molecular Docking : Screen against databases (e.g., PDB) to identify binding affinities for enzymes like dihydropteroate synthase (sulfonamide analogs) or kinases .

- QSAR Modeling : Correlate structural features (e.g., iodine’s steric bulk) with activity using descriptors like LogP and polar surface area.

- MD Simulations : Assess binding stability and hydrogen-bonding interactions (fluorine’s electronegativity enhances target engagement) .

How should researchers address contradictory results in biological assays involving this compound?

Q. Advanced Research Focus

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell line authentication, controlled DMSO concentrations).

- Cross-Validation : Compare with structurally related compounds (e.g., N-(4-chlorophenyl)butanamide) to identify substituent-specific effects .

- Data Triangulation : Combine enzymatic assays (IC), cellular viability (MTT), and computational data to resolve discrepancies .

What strategies elucidate the structure-activity relationship (SAR) of fluorophenyl and iodo substituents in butanamide derivatives?

Q. Advanced Research Focus

- Analog Synthesis : Prepare derivatives with varying halogens (Cl, Br) or substituent positions (meta vs. para) .

- Biological Profiling : Test against target enzymes (e.g., COX-2) to quantify inhibition potency.

- Electron-Withdrawing Effects : Fluorine and iodine enhance electrophilicity, improving binding to nucleophilic enzyme residues (Table 1) .

Q. Table 1. Comparative SAR of Halogenated Butanamides

| Substituent | Enzyme Inhibition (IC, μM) | LogP |

|---|---|---|

| 4-Fluoro-2-iodo | 0.45 ± 0.02 | 3.2 |

| 4-Chloro | 1.20 ± 0.15 | 2.8 |

| 4-Bromo | 0.90 ± 0.10 | 3.0 |

What methodologies are recommended for assessing the in vitro toxicity of this compound?

Q. Advanced Research Focus

- Cytotoxicity Assays : MTT or LDH release in HepG2 cells to determine IC values.

- Genotoxicity Testing : Comet assay or γ-H2AX staining for DNA damage assessment.

- Safety Protocols : Follow OSHA guidelines for handling halogenated aromatics (e.g., PPE, fume hoods) .

How can the stability of this compound be evaluated under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C for 24–72 hours .

- Analytical Monitoring : Use HPLC-UV to quantify degradation products (e.g., free aniline derivatives).

- Light Sensitivity : Store in amber vials to prevent photolytic deiodination .

What techniques are effective in separating enantiomers of halogenated butanamide derivatives?

Q. Advanced Research Focus

- Chiral HPLC : Use Chiralpak IG or AD-H columns with hexane/isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- CD Spectroscopy : Confirm enantiopurity via Cotton effect analysis.

What experimental designs are optimal for studying enzyme inhibition kinetics of this compound?

Q. Advanced Research Focus

- Enzyme Assays : Use Michaelis-Menten kinetics with varying substrate concentrations (Lineweaver-Burk plots).

- Time-Dependent Inactivation : Pre-incubate compound with enzyme to assess irreversible binding.

- Competitive vs. Non-Competitive : Add substrate analogs (e.g., p-aminobenzoic acid for dihydropteroate synthase) to determine inhibition mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.